molecular formula C12H15Cl2NO2 B5051028 1-(3,5-dichloro-2-hydroxybenzyl)-4-piperidinol

1-(3,5-dichloro-2-hydroxybenzyl)-4-piperidinol

Cat. No.: B5051028
M. Wt: 276.16 g/mol
InChI Key: CSVGJXOMACGCKF-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichloro-2-hydroxybenzyl)-4-piperidinol” is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group. It also has a benzyl group, which is a phenyl ring attached to a methylene group. This benzyl group is substituted with two chlorine atoms and a hydroxyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidinol ring and the introduction of the substituted benzyl group. One possible method could be a Mannich reaction , which is commonly used to introduce aminomethyl groups to carbonyl compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidinol ring and the substituted benzyl group would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydroxyl groups could potentially be involved in reactions such as esterification or dehydration. The chlorine atoms might be replaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar hydroxyl groups and polarizable chlorine atoms could affect its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. The presence of chlorine atoms might require special handling and disposal procedures .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended for use as a pharmaceutical .

Properties

IUPAC Name

1-[(3,5-dichloro-2-hydroxyphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-9-5-8(12(17)11(14)6-9)7-15-3-1-10(16)2-4-15/h5-6,10,16-17H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGJXOMACGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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